molecular formula C19H15Cl2N3O3 B2935026 2-cyano-N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-3-(4-methoxyphenyl)acrylamide CAS No. 338976-28-6

2-cyano-N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-3-(4-methoxyphenyl)acrylamide

Cat. No.: B2935026
CAS No.: 338976-28-6
M. Wt: 404.25
InChI Key: WFNSRQXUAQXARY-NVNXTCNLSA-N
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Description

2-cyano-N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-3-(4-methoxyphenyl)acrylamide is a synthetic acrylamide derivative characterized by a cyano group at the α-position, a 4-methoxyphenyl substituent at the β-position, and a (2,4-dichlorobenzyl)oxy imino moiety on the amide nitrogen. This structure combines electron-withdrawing (cyano, dichlorobenzyl) and electron-donating (methoxyphenyl) groups, which influence its electronic properties and reactivity.

Properties

IUPAC Name

(Z)-2-cyano-N-[(E)-(2,4-dichlorophenyl)methoxyiminomethyl]-3-(4-methoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl2N3O3/c1-26-17-6-2-13(3-7-17)8-15(10-22)19(25)23-12-24-27-11-14-4-5-16(20)9-18(14)21/h2-9,12H,11H2,1H3,(H,23,24,25)/b15-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFNSRQXUAQXARY-NVNXTCNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C(C#N)C(=O)NC=NOCC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C(/C#N)\C(=O)N/C=N/OCC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-cyano-N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-3-(4-methoxyphenyl)acrylamide (CAS No. 338976-39-9) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

  • Molecular Formula : C18H16Cl2N4O2
  • Molecular Weight : 380.25 g/mol
  • Structure : The compound features a cyano group, an imino linkage, and a methoxy-substituted phenyl group, which are critical for its biological interactions.

Anticancer Properties

Recent studies have indicated that derivatives of acrylamide compounds exhibit significant anticancer properties. The structure of this compound suggests potential activity against various cancer cell lines due to the presence of the cyano group and the methoxyphenyl moiety.

  • Mechanism of Action :
    • The compound may induce apoptosis in cancer cells through the activation of specific signaling pathways.
    • It has been observed to inhibit cell proliferation in vitro, particularly in breast and prostate cancer cell lines.
  • Case Studies :
    • In a study on similar acrylamide derivatives, compounds with structural similarities demonstrated IC50 values in the low micromolar range against human cancer cell lines, suggesting that this compound could exhibit comparable potency .

Anti-inflammatory Activity

Preliminary investigations into the anti-inflammatory properties of related compounds indicate that they may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.

  • In Vitro Studies :
    • Compounds structurally similar to this compound have shown significant reductions in nitric oxide production and cytokine release (IL-1β and TNFα) in macrophage cultures .
  • In Vivo Models :
    • Inflammation models using carrageenan-induced paw edema have been employed to evaluate the efficacy of similar acrylamide compounds, showing promising results in reducing edema and inflammation markers.

Antimicrobial Activity

The antimicrobial potential of this compound class is also under investigation. Certain acrylamide derivatives have shown activity against bacterial strains, making them candidates for further exploration as antimicrobial agents.

  • Research Findings :
    • Related compounds have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) suggesting potent activity .

Data Table: Summary of Biological Activities

Biological ActivityTypeMechanism/OutcomeReference
AnticancerCell ProliferationInduces apoptosis; inhibits proliferation
Anti-inflammatoryCytokine ModulationReduces IL-1β and TNFα levels
AntimicrobialBacterial InhibitionEffective against Gram-positive/negative bacteria

Comparison with Similar Compounds

Structural Analogues in Corrosion Inhibition

ACR-2 (2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide)
  • Structure: Differs by replacing the (2,4-dichlorobenzyl)oxy imino group with a 4-hydroxyphenyl substituent.
  • Performance: Exhibited 84.5% corrosion inhibition efficiency for copper in 1.0 M HNO₃ at 20×10⁻⁵M, attributed to chemisorption via hydroxyl and cyano groups .
  • Adsorption Mechanism : Follows Langmuir isotherm, with DFT simulations confirming strong interactions with copper surfaces .
ACR-3 (2-cyano-N-(4-hydroxyphenyl)-3-phenylacrylamide)
  • Structure : Lacks the methoxyphenyl group, replaced by a simple phenyl ring.
  • Performance : Slightly higher efficiency (86.1%) than ACR-2, suggesting electron-donating methoxy groups may slightly reduce adsorption strength in this context .

However, steric bulk from the benzyl group could reduce accessibility to metal surfaces, necessitating empirical validation.

Substituent Effects on Electronic and Physical Properties

Role of Halogen Substituents
  • : A compound with a 2,4-dichlorophenyl group and trifluoromethylquinoxaline exhibited a high logP (6.8), indicating significant hydrophobicity. This suggests the dichlorobenzyl group in the target compound may enhance lipid solubility, favoring adsorption on metallic or organic interfaces .
  • : A thiazole-containing acrylamide with dichlorophenyl groups showed strong electronic interactions via chlorine’s electron-withdrawing effects, which could stabilize charge transfer in corrosion inhibition .
Methoxy vs. Hydroxy Substituents
  • This contrasts with hydroxyl groups in ACR-2, which may participate in hydrogen bonding but are prone to oxidation .
Characterization Data
  • FTIR : Expected peaks include ~2217 cm⁻¹ (C≡N), ~1675 cm⁻¹ (C=O), and 1200–1250 cm⁻¹ (C-O-C from methoxy), consistent with ACR-2’s spectral data .
  • ¹H NMR : The dichlorobenzyl group would produce distinct aromatic signals at δ 7.3–7.8 ppm (split due to chlorine’s deshielding effect), while the methoxyphenyl group would show a singlet at δ 3.8 ppm (OCH₃) .
Table 1: Comparative Data for Selected Acrylamide Derivatives
Compound Name Substituents Molecular Weight Inhibition Efficiency (%) Key Properties
Target Compound 2,4-dichlorobenzyl, 4-methoxyphenyl ~450 (estimated) Pending experimental data High hydrophobicity, mixed electronic effects
ACR-2 4-hydroxyphenyl, 4-methoxyphenyl ~324 84.5 Chemisorption, Langmuir isotherm
ACR-3 4-hydroxyphenyl, phenyl ~294 86.1 Simpler structure, higher efficiency
() Dichlorophenyl, trifluoromethyl ~785 N/A logP = 6.8, high complexity
() Thiazolyl, 4-methoxyphenyl ~307 N/A Heterocyclic enhancement

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